Chromanol 293B
CAS No.: 163163-23-3
VCID: VC0004356
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chromanol 293B is a pharmacological compound known for its selective inhibition of the slow component of the delayed rectifier potassium current, denoted as . This compound has garnered significant attention in both cardiac and metabolic research due to its unique properties and potential applications. Biological ActivityChromanol 293B is primarily recognized for its ability to block with an IC50 ranging from 1 to 10 μM. Additionally, it inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current with an IC50 of 19 μM . Effects on Cardiac CurrentsIn cardiac myocytes, Chromanol 293B selectively inhibits without affecting other potassium currents like the inward rectifier potassium current or the rapid delayed rectifier potassium current () . This selectivity makes it a valuable tool for studying the physiological role of in cardiac repolarization and its potential as an antiarrhythmic agent. Effects on Metabolic ProcessesChromanol 293B has also been shown to enhance glucose-stimulated insulin secretion in mice by inhibiting KCNQ1 channels in pancreatic islet β-cells. This action improves glucose tolerance without affecting basal glucose levels . Cardiac Action Potential DurationChromanol 293B prolongs the ventricular action potential duration (APD) in both guinea pig and human cardiomyocytes. This effect is frequency-independent, differing from the frequency-dependent effects observed with blockers like dofetilide . Metabolic ImplicationsIn metabolic studies, Chromanol 293B has been found to increase glucagon-like peptide-1 levels and enhance glucose tolerance in mice. These effects suggest potential therapeutic applications in managing diabetes . Comparison of Chromanol 293B EnantiomersChromanol 293B exists as enantiomers, with the (-)-[3R,4S] form being more potent than the (+)-(3S,4R) form. The (-)-[3R,4S] enantiomer inhibits with an IC50 of 1.36 μM, compared to 9.6 μM for the (+)-(3S,4R) enantiomer . Data Table: Biological Activity of Chromanol 293B |
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CAS No. | 163163-23-3 |
Product Name | Chromanol 293B |
Molecular Formula | C15H20N2O4S |
Molecular Weight | 324.4 g/mol |
IUPAC Name | N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide |
Standard InChI | InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 |
Standard InChIKey | HVSJHHXUORMCGK-UONOGXRCSA-N |
Isomeric SMILES | CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O |
SMILES | CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Canonical SMILES | CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Synonyms | 293B cpd 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer chromanol 293B |
PubChem Compound | 121846 |
Last Modified | Sep 12 2023 |
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